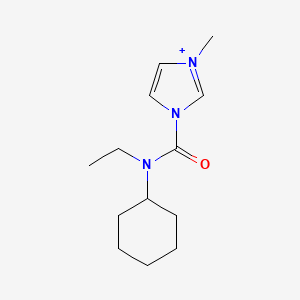
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethylcarbamoyl group, and a methylimidazolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via methylation, often using methyl iodide or dimethyl sulfate.
Attachment of the Cyclohexyl(ethyl)carbamoyl Group: This step involves the reaction of the imidazole derivative with cyclohexyl isocyanate and ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with various functional groups replacing hydrogen atoms.
科学研究应用
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(Cyclohexylcarbamoyl)-1-methyl-1H-imidazol-3-ium
- 3-(Ethylcarbamoyl)-1-methyl-1H-imidazol-3-ium
- 1-Methyl-3-(phenylcarbamoyl)-1H-imidazol-3-ium
Uniqueness
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is unique due to the presence of both cyclohexyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties compared to its analogs
属性
分子式 |
C13H22N3O+ |
|---|---|
分子量 |
236.33 g/mol |
IUPAC 名称 |
N-cyclohexyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide |
InChI |
InChI=1S/C13H22N3O/c1-3-16(12-7-5-4-6-8-12)13(17)15-10-9-14(2)11-15/h9-12H,3-8H2,1-2H3/q+1 |
InChI 键 |
WQPXQMXIUSDMSK-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCCCC1)C(=O)N2C=C[N+](=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


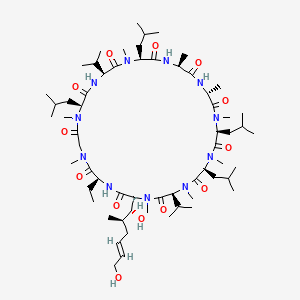
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
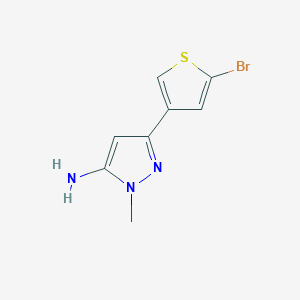
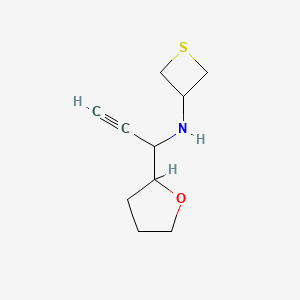
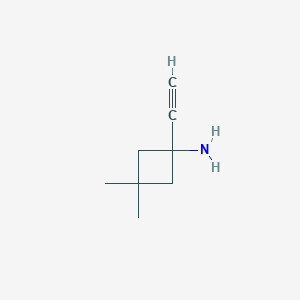
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)

![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
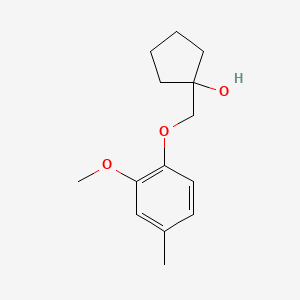
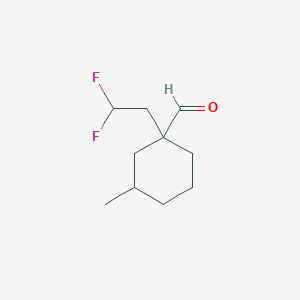
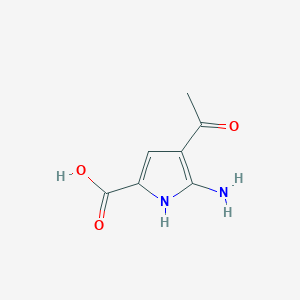
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
